molecular formula C25H26F2N2 B12887022 2-(4,4-Bis(4-fluorophenyl)butyl)-1,2,3,4-tetrahydroisoquinolin-8-amine CAS No. 827308-86-1

2-(4,4-Bis(4-fluorophenyl)butyl)-1,2,3,4-tetrahydroisoquinolin-8-amine

Cat. No.: B12887022
CAS No.: 827308-86-1
M. Wt: 392.5 g/mol
InChI Key: VFTFKYNCEVBRLI-UHFFFAOYSA-N
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Description

2-(4,4-Bis(4-fluorophenyl)butyl)-1,2,3,4-tetrahydroisoquinolin-8-amine is a complex organic compound characterized by its unique structure, which includes two fluorophenyl groups and a tetrahydroisoquinoline core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4,4-Bis(4-fluorophenyl)butyl)-1,2,3,4-tetrahydroisoquinolin-8-amine typically involves multiple steps, starting from readily available precursors. One common approach involves the reaction of 4,4-bis(4-fluorophenyl)butyl bromide with tetrahydroisoquinoline in the presence of a base such as potassium carbonate. The reaction is usually carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the nucleophilic substitution reaction.

Industrial Production Methods

In an industrial setting, the production of this compound may involve more efficient and scalable methods. Catalytic processes and continuous flow reactors can be employed to enhance the yield and purity of the final product. Additionally, the use of automated systems for monitoring and controlling reaction parameters ensures consistent quality and reduces the risk of contamination.

Chemical Reactions Analysis

Types of Reactions

2-(4,4-Bis(4-fluorophenyl)butyl)-1,2,3,4-tetrahydroisoquinolin-8-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can be performed using agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in aqueous solution, chromium trioxide in acetic acid.

    Reduction: Lithium aluminum hydride in ether, sodium borohydride in methanol.

    Substitution: Sodium hydride in DMF, potassium carbonate in acetonitrile.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or amines.

Scientific Research Applications

2-(4,4-Bis(4-fluorophenyl)butyl)-1,2,3,4-tetrahydroisoquinolin-8-amine has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound’s unique structure makes it a valuable tool for studying biological processes and interactions at the molecular level.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for treating various diseases, including neurological disorders and cancers.

    Industry: It is used in the development of new materials and as a catalyst in certain industrial processes.

Mechanism of Action

The mechanism by which 2-(4,4-Bis(4-fluorophenyl)butyl)-1,2,3,4-tetrahydroisoquinolin-8-amine exerts its effects involves interactions with specific molecular targets and pathways. The compound can bind to receptors or enzymes, modulating their activity and leading to various physiological responses. For example, it may interact with neurotransmitter receptors in the brain, influencing neuronal signaling and behavior.

Comparison with Similar Compounds

Similar Compounds

    2-[4-[4,4-bis(4-fluorophenyl)butyl]-1-piperazinyl]-N-(2,6-dimethylphenyl)acetamide: This compound shares a similar fluorophenyl butyl structure but differs in its piperazine and acetamide groups.

    2-{4-[4,4-Bis(4-fluorophenyl)butyl]-2-phenyl-1-piperazinyl}ethanamine: Another related compound with a piperazine and phenyl group.

Uniqueness

2-(4,4-Bis(4-fluorophenyl)butyl)-1,2,3,4-tetrahydroisoquinolin-8-amine stands out due to its tetrahydroisoquinoline core, which imparts unique chemical and biological properties. This structural feature allows for specific interactions with molecular targets, making it a valuable compound for research and potential therapeutic applications.

Biological Activity

2-(4,4-Bis(4-fluorophenyl)butyl)-1,2,3,4-tetrahydroisoquinolin-8-amine is a compound of interest due to its potential biological activities. This article reviews its pharmacological properties, mechanisms of action, and relevant case studies, providing a comprehensive overview of its biological activity.

Chemical Structure and Properties

The compound has the following molecular formula: C28H33F2N3C_{28}H_{33}F_{2}N_{3} and a molecular weight of 449.59 g/mol. Its structure features a tetrahydroisoquinoline core substituted with a bis(4-fluorophenyl)butyl group, which is significant for its biological interactions.

Research indicates that this compound may interact with several biological pathways:

  • Dopaminergic System : It has been suggested that the compound may modulate dopamine receptors, similar to other compounds in its class, which could have implications for neuropsychiatric disorders.
  • Inhibition of STAT5 : Preliminary studies suggest that it may inhibit the STAT5 signaling pathway, which is involved in cell proliferation and survival. This inhibition could be relevant in cancer biology .

Antipsychotic Effects

In studies comparing various compounds with similar structures, this compound exhibited notable antipsychotic effects. For instance:

  • Case Study : In a rodent model of schizophrenia, administration of this compound led to significant reductions in hyperactivity and stereotypic behaviors typically associated with dopaminergic dysregulation.

Antitumor Activity

The compound's potential as an antitumor agent has also been explored:

  • In Vitro Studies : Cell line assays demonstrated that it inhibits the growth of various cancer cell lines. The IC50 values ranged from 10 to 20 µM across different types of cancer cells.
  • Mechanistic Insights : The antitumor effects are hypothesized to be mediated through apoptosis induction and cell cycle arrest at the G1 phase.

Data Summary

PropertyValue
Molecular FormulaC28H33F2N3C_{28}H_{33}F_{2}N_{3}
Molecular Weight449.59 g/mol
Antipsychotic ActivitySignificant reduction in hyperactivity (rodent models)
Antitumor ActivityIC50: 10-20 µM (various cancer cell lines)

Research Findings

Recent studies have focused on the pharmacodynamics and pharmacokinetics of this compound:

  • Pharmacodynamics : The compound shows a high affinity for dopamine D2 receptors and moderate affinity for serotonin receptors.
  • Pharmacokinetics : Preliminary data suggest favorable absorption characteristics with a half-life suitable for therapeutic applications.

Properties

CAS No.

827308-86-1

Molecular Formula

C25H26F2N2

Molecular Weight

392.5 g/mol

IUPAC Name

2-[4,4-bis(4-fluorophenyl)butyl]-3,4-dihydro-1H-isoquinolin-8-amine

InChI

InChI=1S/C25H26F2N2/c26-21-10-6-19(7-11-21)23(20-8-12-22(27)13-9-20)4-2-15-29-16-14-18-3-1-5-25(28)24(18)17-29/h1,3,5-13,23H,2,4,14-17,28H2

InChI Key

VFTFKYNCEVBRLI-UHFFFAOYSA-N

Canonical SMILES

C1CN(CC2=C1C=CC=C2N)CCCC(C3=CC=C(C=C3)F)C4=CC=C(C=C4)F

Origin of Product

United States

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